2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine
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Overview
Description
2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its reactivity and potential biological activity.
Scientific Research Applications
2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
While the specific mechanism of action for “2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine” is not mentioned in the available resources, thiazole derivatives have been found to exhibit a wide range of medicinal and biological properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Future Directions
The future directions for “2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine” and similar compounds could involve further exploration of their potential medicinal and biological properties. Thiazole derivatives have shown promise in various areas of medicine and could be developed further for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable precursor, such as 2-bromo-1-(4-pyridinyl)ethanone, with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in a polar solvent like ethanol or water at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, while nucleophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the pyridine ring.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Comparison with Similar Compounds
2-(2-Pyridinyl)thiazole: Similar structure but lacks the ethanamine side chain.
4-(2-Pyridinyl)thiazole: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness: 2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine is unique due to the presence of both the pyridine and thiazole rings, as well as the ethanamine side chain. This combination of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-4-1-9-7-14-10(13-9)8-2-5-12-6-3-8/h2-3,5-7H,1,4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCNIFZEHKXHEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594430 |
Source
|
Record name | 2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938283-17-1 |
Source
|
Record name | 2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(4-Pyridinyl)-1,3-thiazol-4-yl]ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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